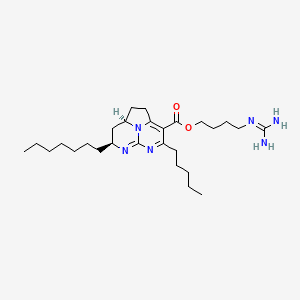
Dehydrobatzelladine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrobatzelladine C is a natural product found in Monanchora arbuscula and Monanchora unguiculata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Dehydrobatzelladine C, a complex molecule, has garnered attention in the field of synthetic organic chemistry. Researchers have explored various synthetic pathways to access this compound, recognizing its potential utility in further chemical transformations and biological studies. Collins et al. (2004) achieved the first total synthesis of this compound, marking a significant advancement in the field. This synthesis involved the oxidation of tethered Biginelli adducts, highlighting the compound's intricate chemical nature and the sophistication required in its synthesis process (Collins et al., 2004). Subsequently, Economou et al. (2018) further expanded on synthetic methodologies by employing a convergent strategy that synthesized not only this compound but also other batzelladine alkaloids. This approach underscored the compound's central role in the broader study of polycyclic guanidinium alkaloids (Economou et al., 2018).
Biological Activities and Applications
The biological activities of this compound have also been a focal point of research. Hua et al. (2007) isolated this compound along with other batzelladine alkaloids from the Jamaican sponge Monanchora unguifera and tested their activities against various targets including cancer cell lines, protozoa, HIV-1, and AIDS opportunistic infectious pathogens. This study provided a comprehensive look at the biological activities associated with this compound and related compounds, opening the door for potential therapeutic applications (Hua et al., 2007).
Chemotaxonomic Implications
This compound has also been of interest in chemotaxonomic studies. Braekman et al. (2000) noted the isolation of this compound from marine sponges of the genus Monanchora. The presence of this compound in specific marine organisms has implications for the understanding of chemical ecology and the chemotaxonomic relationships among marine species. This aspect of research underscores the compound's relevance not only in chemistry and medicine but also in marine biology and ecology (Braekman et al., 2000).
properties
Molecular Formula |
C27H46N6O2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butyl (1R,10S)-10-heptyl-6-pentyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-4,6,8-triene-5-carboxylate |
InChI |
InChI=1S/C27H46N6O2/c1-3-5-7-8-10-13-20-19-21-15-16-23-24(25(34)35-18-12-11-17-30-26(28)29)22(14-9-6-4-2)32-27(31-20)33(21)23/h20-21H,3-19H2,1-2H3,(H4,28,29,30)/t20-,21+/m0/s1 |
InChI Key |
OLMJSUULLUIXMS-LEWJYISDSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1C[C@H]2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |
Canonical SMILES |
CCCCCCCC1CC2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |
synonyms |
dehydrobatzelladine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



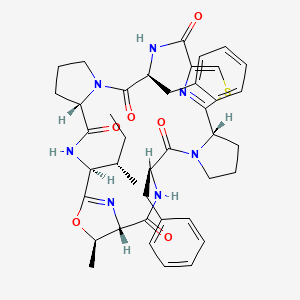
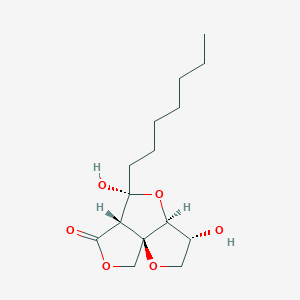
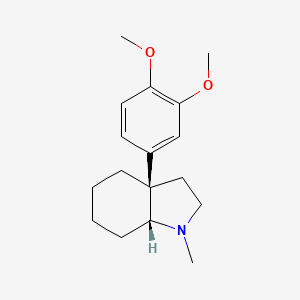
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)
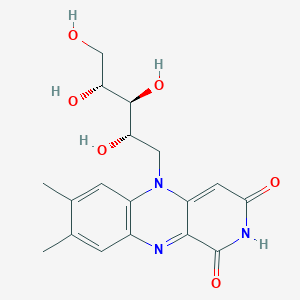
![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)

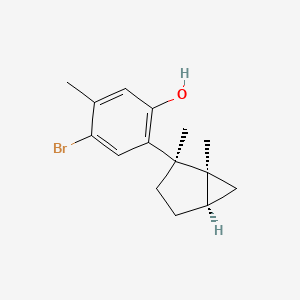


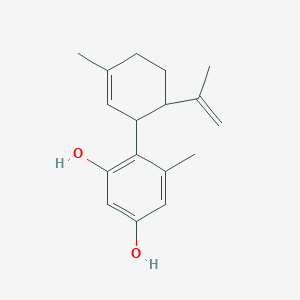
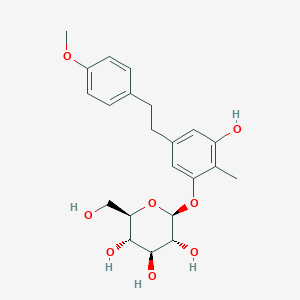
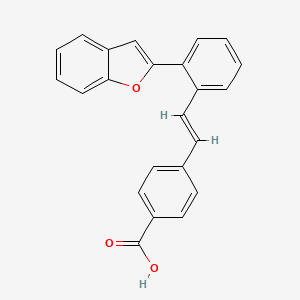
![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)